molecular formula C15H12O3 B8707089 9-Hydroxymethyl-9-fluorene carboxylic acid CAS No. 7471-93-4

9-Hydroxymethyl-9-fluorene carboxylic acid

Cat. No. B8707089
M. Wt: 240.25 g/mol
InChI Key: VXHRGIDXAAEBJP-UHFFFAOYSA-N
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Patent
US07235620B2

Procedure details

9-fluorene carboxylic acid (4.98 g, 23.7 mmol) and anhydrous THF (300 ml) were introduced into a flame-dried reaction vessel in which the atmosphere had been replaced by nitrogen, the reaction solution was cooled to −78° C., and n-butyl lithium (41.0 ml of 1.6M hexane solution, 71.0 mmol) was added. After stirring the reaction solution at −78° C. for 30 minutes, paraformaldehyde (2.30 g, 75.0 mmol) dissolved in anhydrous THF (100 ml) was added at −78° C., and stirred at room temperature for 13 hours. Distilled water was added, the solution was extracted with ether, and the pH of the aqueous layer was adjusted to 2 using 1N hydrochloric acid. It was then extracted again with chloroform, and the organic layer was dried by anhydrous magnesium sulfate. The low-boiling fraction was distilled under reduced pressure with the rotary evaporator, and 4.21 g of crude product was thus obtained. The methylene chloride-insoluble fraction of this crude product was collected, and the target compound (4.60 g, 19.3 mmol, 80.5%) was thus obtained. 1H-NMR (500 MHz, CDCl3) d: 7.78 (d, J=7.5, 2H), 7.67 (d, J=7.5, 2H), 7.46 (dd, J=7.0, 2H), 7.54 (dd, J=8.0, 2H), 4.02(s, 4H).
Quantity
4.98 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80.5%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH:12]([C:14]([OH:16])=[O:15])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C([Li])CCC.[CH2:22]=[O:23].O>C1COCC1>[OH:23][CH2:22][C:12]1([C:14]([OH:16])=[O:15])[C:13]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=2[C:6]2[C:11]1=[CH:10][CH:9]=[CH:8][CH:7]=2

Inputs

Step One
Name
Quantity
4.98 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)C(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
41 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction solution at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at −78° C.
STIRRING
Type
STIRRING
Details
stirred at room temperature for 13 hours
Duration
13 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
It was then extracted again with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried by anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The low-boiling fraction was distilled under reduced pressure with the rotary evaporator, and 4.21 g of crude product
CUSTOM
Type
CUSTOM
Details
was thus obtained
CUSTOM
Type
CUSTOM
Details
The methylene chloride-insoluble fraction of this crude product was collected

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC1(C2=CC=CC=C2C=2C=CC=CC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.3 mmol
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 80.5%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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